molecular formula C10H11FO2 B14766929 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol

3-(3-Fluoro-5-methylphenyl)oxetan-3-ol

Cat. No.: B14766929
M. Wt: 182.19 g/mol
InChI Key: BRDPEHXDBFJNEN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenyl)oxetan-3-ol is an oxetane derivative featuring a fluorinated and methyl-substituted phenyl ring attached to the oxetane core. For example, oxetan-3-ol derivatives are utilized in the preparation of fused urea compounds targeting CRHR2 antagonists, demonstrating their role as key building blocks in drug discovery .

The molecular formula of the compound is C₁₀H₁₁FO₂ (molecular weight: 182.19 g/mol), with substituents at the 3-fluoro and 5-methyl positions on the phenyl ring. These substituents influence steric, electronic, and crystallographic properties, as observed in related aromatic systems .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenyl)oxetan-3-ol

InChI

InChI=1S/C10H11FO2/c1-7-2-8(4-9(11)3-7)10(12)5-13-6-10/h2-4,12H,5-6H2,1H3

InChI Key

BRDPEHXDBFJNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(COC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol can be achieved through several methods, including:

  • Intramolecular Cyclization: : This method involves the cyclization of a suitable precursor molecule containing both a hydroxyl group and a leaving group. For example, the reaction of 3-(3-Fluoro-5-methylphenyl)propan-1-ol with a base such as sodium hydride can lead to the formation of the oxetane ring through intramolecular nucleophilic substitution.

  • [2+2] Cycloaddition: : The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound, can be employed to synthesize oxetanes. In this case, the reaction of 3-(3-Fluoro-5-methylphenyl)acrolein with an appropriate alkene under UV light can yield the desired oxetane.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

  • Reduction: : The compound can undergo reduction reactions, particularly the reduction of the oxetane ring to form an open-chain diol. This can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the substitution of the fluorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: 3-(3-Fluoro-5-methylphenyl)oxetan-3-one

    Reduction: 3-(3-Fluoro-5-methylphenyl)propan-1,3-diol

    Substitution: 3-(3-Methoxy-5-methylphenyl)oxetan-3-ol

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)oxetan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for certain biological targets, making it a potent modulator of biochemical pathways.

Comparison with Similar Compounds

Positional Isomerism: 3-Fluoro vs. 2-Fluoro Substituents

A critical comparison involves positional isomers differing in fluorine substitution:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(3-Fluoro-5-methylphenyl)oxetan-3-ol Not reported 3-F , 5-Me C₁₀H₁₁FO₂ 182.19 Potential for layer-like crystal packing due to π-stacking interactions
3-(2-Fluoro-5-methylphenyl)oxetan-3-ol 2107690-83-3 2-F , 5-Me C₁₀H₁₁FO₂ 182.19 Increased steric hindrance at the ortho position; 95% purity (commercially available)
3-(2-Fluorophenyl)oxetan-3-ol Not reported 2-F C₉H₉FO₂ 168.17 Reduced steric bulk; limited crystallographic data

Key Observations :

  • Crystallography : In terpyridine analogs, 3-fluoro-5-methyl substitution promotes layer-like packing via π-stacking and hydrogen bonding, whereas unsubstituted analogs adopt herringbone arrangements . This suggests that the target compound may exhibit similar solid-state behavior.

Influence of Methyl Substituents

The methyl group:

  • Introduces electron-donating effects , altering electronic interactions in aromatic systems .

Comparison with Terpyridine Derivatives

  • π-Stacking : Fluorine and methyl groups facilitate face-to-face π-stacking, transitioning from herringbone (unsubstituted) to layer-like packing .
  • Hydrogen Bonding : N···H–C and F···H–C interactions dominate in fluorinated analogs, stabilizing crystal lattices .

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